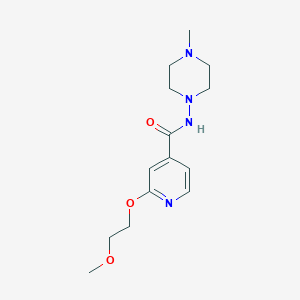

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-17-5-7-18(8-6-17)16-14(19)12-3-4-15-13(11-12)21-10-9-20-2/h3-4,11H,5-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVPTJSYEYMKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with appropriate reagents to form isonicotinamide.

Introduction of the methoxyethoxy group: This step involves the reaction of the isonicotinamide with 2-methoxyethanol under suitable conditions to introduce the methoxyethoxy group.

Attachment of the methylpiperazinyl group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyethoxy and methylpiperazinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide exhibits several promising biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

- Cytotoxicity : Investigations into its cytotoxic effects reveal potential against various cancer cell lines, indicating selective toxicity while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is linked to neurodegenerative diseases .

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related compounds, establishing structural correlations with biological activity. Modifications to functional groups significantly enhanced potency against gram-positive bacteria .

Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential development as anticancer agents .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs listed in the provided evidence (e.g., N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide, 2-(4-methylpiperazin-1-yl)ethanamine hydrochloride) highlight key differences in substituents and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Bioactivity: The 2-methoxyethoxy group in the target compound likely enhances hydrophilicity compared to lipophilic substituents (e.g., trifluoromethyl or chloro groups in analogs). This may improve solubility but reduce membrane permeability . The 4-methylpiperazine moiety is shared with 2-(4-methylpiperazin-1-yl)ethanamine hydrochloride, a common intermediate in antipsychotic drugs (e.g., aripiprazole derivatives).

Pharmacological Trends :

- Chlorinated analogs (e.g., N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide) exhibit stronger antifungal/antibacterial activity due to electron-withdrawing groups enhancing target binding .

- The absence of nitro or halogen groups in the target compound may limit its antimicrobial efficacy but reduce off-target toxicity.

Synthetic Utility :

- Compounds like 2-(4-methylpiperazin-1-yl)ethanamine hydrochloride serve as building blocks for piperazine-containing drugs, implying that the target compound could be a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) .

Research Findings and Limitations

- Experimental Data Gaps: No direct pharmacological data for the target compound were found in the provided evidence. Comparisons are inferred from structural analogs.

- Safety Profile : Piperazine derivatives are generally well-tolerated, but the methoxyethoxy chain could introduce metabolic liabilities (e.g., oxidative cleavage via cytochrome P450).

Biologische Aktivität

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide, with the CAS number 2034389-80-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₂N₄O₃

- Molecular Weight : 294.35 g/mol

- Structure : The compound features a piperazine ring, an isonicotinamide moiety, and a methoxyethoxy substituent, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in several conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isonicotinamide have shown efficacy against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in related studies.

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (cervical) | 5.0 | |

| Compound B | CaCo-2 (colon) | 7.5 | |

| Compound C | MCF7 (breast) | 3.0 |

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest that this compound may exhibit antimicrobial activity. Research indicates that derivatives containing the isonicotinamide structure can inhibit bacterial growth and show promise as potential antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated various derivatives of isonicotinamide for their anticancer properties. The results highlighted the importance of structural modifications in enhancing potency against cancer cell lines. Notably, a derivative similar to this compound demonstrated an IC₅₀ value of 3.5 µM against ovarian cancer cells, indicating strong efficacy (Table 2).

| Derivative | Cancer Type | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Derivative X | Ovarian | 3.5 | High |

| Derivative Y | Lung | 10.0 | Moderate |

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of compounds derived from isonicotinamide structures. The study found that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in this compound could enhance antimicrobial activity.

Q & A

Basic: What are the typical synthetic routes for 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide, and what critical reaction conditions must be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the isonicotinamide core. Key steps include:

- Nucleophilic substitution to introduce the 2-methoxyethoxy group.

- Amide coupling with 4-methylpiperazine under conditions optimized for pH (e.g., using DCC/DMAP as coupling agents in anhydrous DMF) .

- Purification via column chromatography or recrystallization to isolate the final product.

Critical conditions to optimize: - Temperature control during exothermic reactions (e.g., <50°C for amide coupling).

- Moisture-sensitive steps requiring inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of substituents (e.g., distinguishing piperazine N-methyl protons at δ ~2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₇N₃O₃: 345.2054) .

- HPLC-PDA: Quantifies purity (>98% for pharmacological assays) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic limitations or metabolic instability . Methodological approaches include:

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Plasma Protein Binding Studies: Use equilibrium dialysis to assess unbound fraction; high binding (>95%) may reduce bioavailability .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the piperazine ring to block metabolic hotspots .

Advanced: What strategies are effective in improving the selectivity of this compound for its intended biological targets?

Answer:

- Molecular Docking and SAR: Perform docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the isonicotinamide carbonyl). Adjust substituents to enhance target binding (e.g., methylpiperazine for hydrophobic pockets) .

- Functional Group Isosterism: Replace the methoxyethoxy group with bioisosteres (e.g., cyclopropylmethoxy) to minimize off-target effects .

- Kinetic Selectivity Assays: Compare IC₅₀ values across related receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) under physiologically relevant conditions .

Basic: What pharmacological targets are hypothesized for this compound based on its structural features?

Answer:

The piperazine moiety suggests activity at G-protein-coupled receptors (GPCRs) , particularly serotonin or dopamine receptors. The isonicotinamide core may confer kinase inhibition potential (e.g., MAPK or PI3K pathways). Initial screening should prioritize:

- Radioligand Binding Assays for GPCR panels.

- Kinase Profiling using ATP-competitive assays .

Advanced: How should researchers design in vivo experiments to evaluate the neuropharmacological effects of this compound?

Answer:

- Animal Models: Use rodent behavioral assays (e.g., forced swim test for antidepressant activity or rotarod for motor coordination).

- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves (e.g., ED₅₀ for target engagement) .

- Brain Penetration Studies: Measure cerebrospinal fluid (CSF) concentrations post-administration to confirm blood-brain barrier permeability .

Basic: What are common pitfalls in crystallizing this compound for X-ray diffraction studies?

Answer:

- Polymorphism: Use solvent-drop grinding to identify stable polymorphs (e.g., methanol/ethyl acetate mixtures).

- Crystal Hydration: Avoid aqueous solvents unless hydrate forms are desired.

- Data Collection: Optimize cryocooling (100 K) to mitigate radiation damage during data collection .

Advanced: How can computational methods guide the optimization of this compound’s solubility without compromising activity?

Answer:

- LogP Prediction: Use software like MarvinSuite to balance hydrophilicity (target LogP <3). Introduce polar groups (e.g., hydroxyl) on the methoxyethoxy chain .

- Co-solvency Screening: Simulate solubility in PEG-400 or cyclodextrin complexes using COSMO-RS models.

- Salt Formation: Screen with pharmaceutically acceptable acids (e.g., HCl, tartaric acid) to improve aqueous solubility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in approved chemical waste containers .

Advanced: How can researchers address batch-to-batch variability in biological activity data?

Answer:

- Strict Process Controls: Document reaction parameters (e.g., stirring speed, cooling rates) to ensure reproducibility .

- Forced Degradation Studies: Expose the compound to heat/light/humidity to identify degradation pathways (e.g., HPLC tracking of impurities) .

- Bioassay Standardization: Use internal reference compounds (e.g., clozapine for GPCR assays) to normalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.